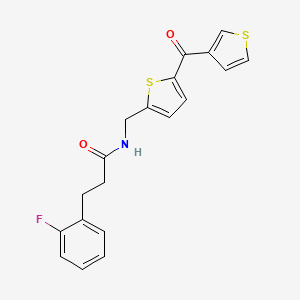![molecular formula C24H24N4O3 B2446427 Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021103-85-4](/img/structure/B2446427.png)
Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Mycobacterial Properties
- The compound's scaffold has been identified as a new chemotype with potential anti-mycobacterial activity. Specifically, a related compound, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, showed promising results against the Mycobacterium tuberculosis H37Rv strain, indicating its potential use in tuberculosis treatment (Pancholia et al., 2016).
Antimicrobial Activity
- Derivatives of benzo[d][1,3]dioxol-5-yl structures have demonstrated variable and modest antimicrobial activity. This includes the ability to act against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Patel et al., 2011).
Impact on Breast Tumor Metastasis
- A study focusing on benzo[d][1,3]dioxol-5-yl derivatives found that such compounds could inhibit breast tumor metastasis and block angiogenesis. This suggests a potential role in cancer treatment, particularly in managing metastatic breast cancer (Wang et al., 2011).
Neuroprotective Activity
- A related compound, 8-alkylamino-1,4-benzoxazine, which shares structural similarities with benzo[d][1,3]dioxol-5-yl derivatives, showed neuroprotective properties. This highlights the potential of benzo[d][1,3]dioxol-5-yl derivatives in treating neurological conditions, such as cerebral palsy (Largeron et al., 2001).
Dopamine D(3) Receptor Ligands
- Structural modifications of benzo[d][1,3]dioxol-5-yl derivatives have led to the development of potent dopamine D(3) receptor ligands. This implies potential applications in neurological disorders, particularly those involving dopaminergic pathways (Leopoldo et al., 2002).
Anticonvulsant Agents
- Certain derivatives of benzo[d][1,3]dioxol-5-yl have been synthesized and tested for their anticonvulsant properties. This research paves the way for the development of new anticonvulsant drugs (Malik & Khan, 2014).
Antioxidant Activities
- Studies have shown that benzo[d][1,3]dioxol-5-yl derivatives possess antioxidant properties, making them potential candidates for treating diseases caused by oxidative stress (Bassyouni et al., 2012).
Anticonvulsants and Molecular Properties Prediction
- Benzo[d][1,3]dioxol-5-yl derivatives have been explored as potential anticonvulsants and have been supported by molecular properties prediction data, signifying a promising area in neurological drug development (Prasanthi et al., 2013).
Antibacterial and Antifungal Activities
- Several synthesized benzo[d][1,3]dioxol-5-yl derivatives have exhibited good to moderate antibacterial and antifungal activities, suggesting their use in treating various infections (Pandya et al., 2019).
Anti-inflammatory and Analgesic Agents
- A series of 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, offering potential in pain management and inflammation control (Singh et al., 2017).
Cancer Treatment Applications
- Organotin(IV) derivatives containing benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate have shown significant cytotoxic activity against ovarian cancer cells, suggesting their potential in cancer treatment (Shaheen et al., 2018).
Anti-HIV Agents
- Pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, related to benzo[d][1,3]dioxol-5-yl compounds, have been explored for potent anti-HIV agents, indicating their potential in HIV/AIDS treatment (Mizuhara et al., 2012).
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-3-4-18(13-17(16)2)20-6-8-23(26-25-20)27-9-11-28(12-10-27)24(29)19-5-7-21-22(14-19)31-15-30-21/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMSAIMPQMLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)

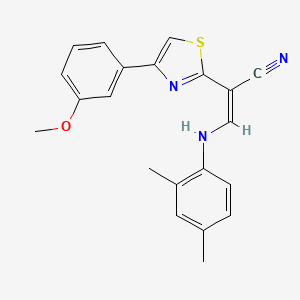

![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)
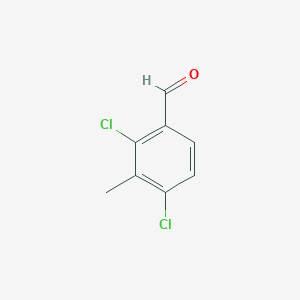
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2446358.png)
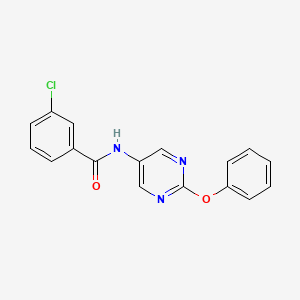
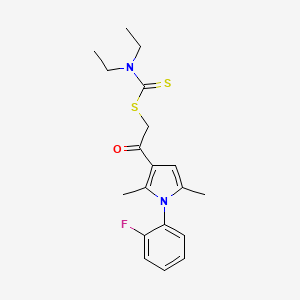
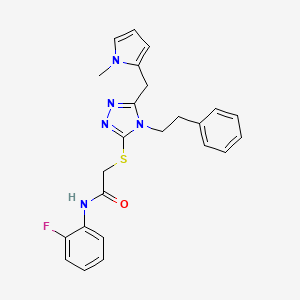
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)
